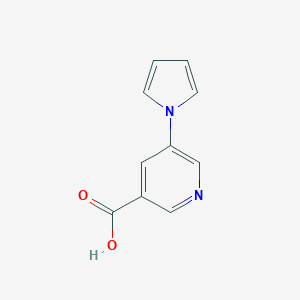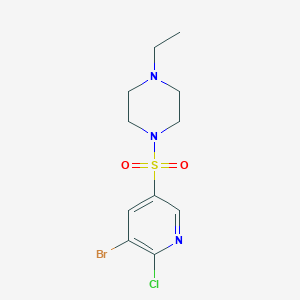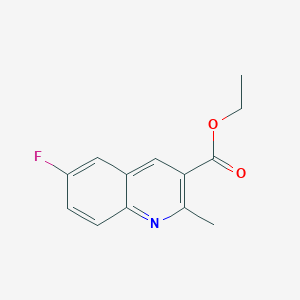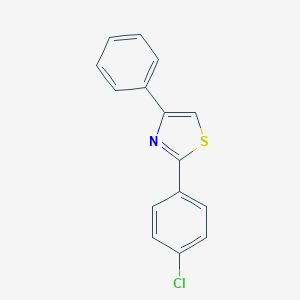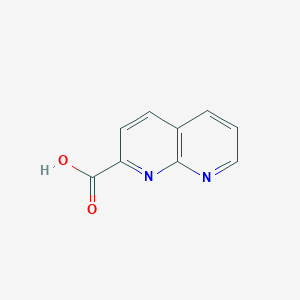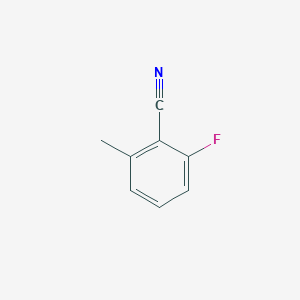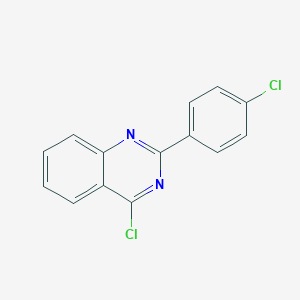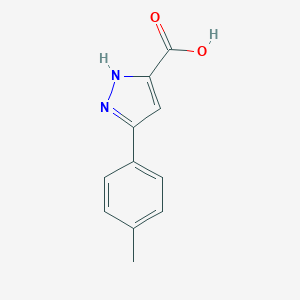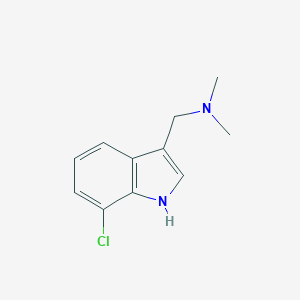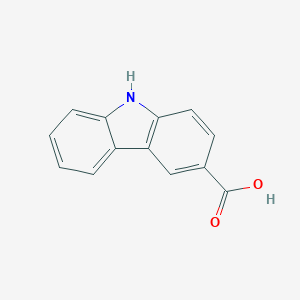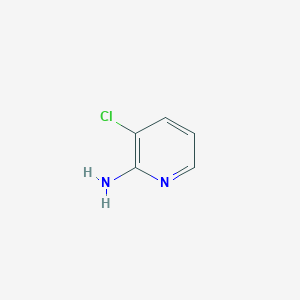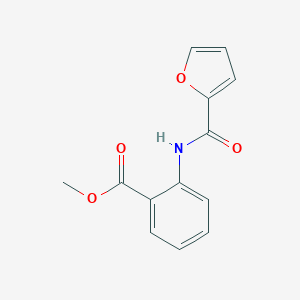
Methyl 2-(furan-2-carbonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(furan-2-carbonylamino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical drug. This compound belongs to the group of benzoic acid derivatives and is commonly used as a starting material for the synthesis of various other compounds.
Mecanismo De Acción
The mechanism of action of methyl 2-(furan-2-carbonylamino)benzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, methyl 2-(furan-2-carbonylamino)benzoate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(furan-2-carbonylamino)benzoate has been shown to have significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-(furan-2-carbonylamino)benzoate in lab experiments is its relatively low cost and easy availability. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 2-(furan-2-carbonylamino)benzoate. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that this compound may have anticancer properties and could be used as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of methyl 2-(furan-2-carbonylamino)benzoate can be achieved through a multi-step process that involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with methyl 2-aminobenzoate to produce the final product.
Aplicaciones Científicas De Investigación
Methyl 2-(furan-2-carbonylamino)benzoate has been extensively studied for its potential applications as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are responsible for the pain and inflammation associated with various diseases.
Propiedades
Número CAS |
60943-80-8 |
|---|---|
Nombre del producto |
Methyl 2-(furan-2-carbonylamino)benzoate |
Fórmula molecular |
C13H11NO4 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
methyl 2-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C13H11NO4/c1-17-13(16)9-5-2-3-6-10(9)14-12(15)11-7-4-8-18-11/h2-8H,1H3,(H,14,15) |
Clave InChI |
KDYJZZRGSCMQNQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Otros números CAS |
60943-80-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)
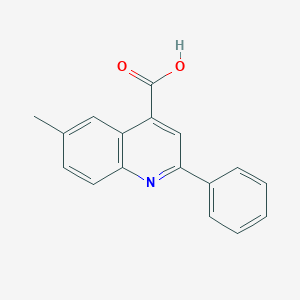
![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
